1,4-Cyclohexanedione-d8
Overview
Description
1,4-Cyclohexanedione (CHD) is an organic compound that undergoes uncatalyzed oscillatory reactions during oxidation by acidic bromate in nitric acid and sulfuric acid solution . It reacts with acidic bromate to form 1,4-dihydroxybenzene which on further oxidation and bromination yields 1,4-benzoquinone and bromoorganics .
Synthesis Analysis
1,4-Cyclohexanedione-d8 is available as a custom synthesis . A highly selective, scalable, and continuous-flow process has been developed for the liquid-phase dehydrogenation of 1,4-cyclohexanedione to hydroquinone in a millimetre-scale structured multichannel reactor .
Molecular Structure Analysis
The molecular formula of 1,4-Cyclohexanedione is C6H8O2 . The 1,4-Cyclohexanedione molecule contains a total of 16 bonds. There are 8 non-H bonds, 2 multiple bonds, 2 double bonds, 1 six-membered ring, and 2 ketones (aliphatic) .
Chemical Reactions Analysis
1,4-Cyclohexanedione (CHD) undergoes uncatalyzed oscillatory reactions during oxidation by acidic bromate in nitric acid and sulfuric acid solution . It reacts with acidic bromate to form 1,4-dihydroxybenzene which on further oxidation and bromination yields 1,4-benzoquinone and bromoorganics .
Physical And Chemical Properties Analysis
1,4-Cyclohexanedione has a density of 1.1±0.1 g/cm3, a boiling point of 226.7±33.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C .
Scientific Research Applications
Molecular Structures and Conformational Compositions
1,4-Cyclohexanedione has been extensively studied for its molecular structures and conformational compositions. It exists in mixtures of different conformations such as twist and chair forms. These conformations have been analyzed using gas-phase electron diffraction and theoretical calculations (Shen & Samdal, 2011).
Analytical Chemistry Applications
1,4-Cyclohexanedione is used in colorimetric and fluorimetric methods for specific determinations. For instance, it reacts with o-phthalaldehyde in sulfuric acid for sensitive and selective measurements (Sawicki & Johnson, 1966).
Chemical Oscillation Studies
This compound plays a key role in uncatalyzed oxidation reactions that generate chemical oscillations. These oscillations, observed in sulfuric or nitric acid solutions, are significant for understanding reaction dynamics (Farage & Janjic, 1982).
Organic Chemistry and Catalysis
1,4-Cyclohexanedione is integral in organic synthesis and catalysis. It's used in organocatalytic asymmetric reactions for synthesizing complex organic compounds with high enantioselectivity (Tsakos, Elsegood, & Kokotos, 2013).
Electrochemistry and Material Science
This compound is also relevant in electrochemistry, particularly in paired electrosynthesis, where its hydrogenation on specific catalysts like Raney-nickel is studied (Yamada, Osa, & Matsue, 1987).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuteriocyclohexane-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-5-1-2-6(8)4-3-5/h1-4H2/i1D2,2D2,3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZFGQYXRKMVFG-SVYQBANQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(=O)C(C(C(=O)C1([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434031 | |
Record name | 1,4-Cyclohexanedione-d8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Cyclohexanedione-d8 | |
CAS RN |
23034-25-5 | |
Record name | 1,4-Cyclohexanedione-d8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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